1-Benzyl-4-phenylpiperazine
Overview
Description
1-Benzyl-4-phenylpiperazine is a chemical compound belonging to the piperazine class. It is characterized by a benzyl group attached to the nitrogen atom at the 1-position and a phenyl group attached to the nitrogen atom at the 4-position of the piperazine ring. This compound has garnered attention due to its diverse applications in scientific research and potential therapeutic uses.
Mechanism of Action
Target of Action
1-Benzyl-4-phenylpiperazine, also known as BZP, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.
Mode of Action
BZP has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Pharmacokinetics
It is known that the compound is metabolized in the liver and excreted through the kidneys . The elimination half-life is approximately 5.5 hours . The bioavailability of BZP is currently unknown .
Result of Action
The increased activation of the serotonergic and dopaminergic systems by BZP results in stimulant and euphoriant effects . These effects are similar to those of amphetamines, although the dosage of BZP is roughly 10 times higher by weight . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Biochemical Analysis
Cellular Effects
1-Benzyl-4-phenylpiperazine has been reported to have anti-proliferative effects against prostate PC-3 cancer cell lines . It also has been found to have similar effects to amphetamine, although its dosage is roughly 10 times higher by weight .
Molecular Mechanism
It has been suggested that it has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-phenylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
1-Benzyl-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.
1-(3-Trifluoromethylphenyl)piperazine: Often found in combination with 1-Benzyl-4-phenylpiperazine in recreational drugs.
Cyclizine: A diphenylmethylpiperazine used as an antihistamine and antiemetic.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-4-phenylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJWDLHOLWGRLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333529 | |
Record name | 1-benzyl-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3074-46-2 | |
Record name | 1-benzyl-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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